molecular formula C7H8BrN3O B8526379 2-(Pyrazinamido)-1-bromoethane

2-(Pyrazinamido)-1-bromoethane

Cat. No.: B8526379
M. Wt: 230.06 g/mol
InChI Key: GNCYSRAVJDPFJT-UHFFFAOYSA-N
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Description

2-(Pyrazinamido)-1-bromoethane is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromo-ethyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide typically involves the reaction of pyrazine-2-carboxylic acid with 2-bromoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazinamido)-1-bromoethane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo-ethyl group to an ethyl group.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of pyrazine-2-carboxylic acid oxides.

    Reduction: Formation of pyrazine-2-carboxylic acid (ethyl)-amide.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine

In the medical field, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide involves its interaction with molecular targets such as enzymes and receptors. The bromo-ethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid
  • Pyrazine-2-carboxamide
  • 2-Bromoethylamine

Comparison

Compared to pyrazine-2-carboxylic acid and pyrazine-2-carboxamide, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide has a unique bromo-ethyl group that imparts distinct reactivity and biological activity. The presence of the bromo group allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the bromo-ethyl group enhances the compound’s potential as an enzyme inhibitor and therapeutic agent.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

N-(2-bromoethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C7H8BrN3O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12)

InChI Key

GNCYSRAVJDPFJT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Pyrazine carboxylic acid (1 g) in dichloromethane (30 mL) was treated with triethylamine (1.27 mL) and HATU (3.6 g) and the mixture was stirred for 10 minutes. A solution of 2-bromoethylamine hydrobromide (1.5 g) and triethylamine (1.27 mL) in dichloromethane (20 mL) was added and the reaction mixture was stirred for 3 hours. Water (50 mL) was added and the organic layer was separated and washed with water (3×50 mL). The organic layer was dried over magnesium sulphate and evaporated to give the crude product which was purified by silica gel chromatography eluting with 0-100% EtOAc/dichloromethane. The relevant fractions were combined and evaporated to give a residue which was dissolved in EtOAc (40 mL) and washed with saturated sodium hydrogen carbonate ensuring the aqueous layer was basic. The organic layer was dried over magnesium sulfate and evaporated to give the sub-titled compound (1.0 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
2-bromoethylamine hydrobromide
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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